5-Methylquinolin-7-amine
Description
Properties
CAS No. |
1823900-95-3 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
5-methylquinolin-7-amine |
InChI |
InChI=1S/C10H10N2/c1-7-5-8(11)6-10-9(7)3-2-4-12-10/h2-6H,11H2,1H3 |
InChI Key |
KRHRADSIGIKNNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Starting from 7-Halo-5-methylquinoline
A common approach involves halogenation at the 7-position of 5-methylquinoline to form 7-chloro-5-methylquinoline, followed by nucleophilic substitution with ammonia or an amine source to yield 5-methylquinolin-7-amine.
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 5-Methylquinoline + Cl2 or SOCl2 | Chlorination or halogenation | 7-Chloro-5-methylquinoline | 70-85 |
| 2 | 7-Chloro-5-methylquinoline + NH3 | Reflux in ethanol or aqueous | This compound | 65-90 |
This nucleophilic aromatic substitution exploits the electron-deficient nature of the 7-position, facilitating displacement of the halogen by ammonia.
Reduction of 7-Nitro-5-methylquinoline
Another pathway involves nitration of 5-methylquinoline at the 7-position to give 7-nitro-5-methylquinoline, which is subsequently reduced to the corresponding amine.
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 5-Methylquinoline + HNO3/H2SO4 | Controlled nitration | 7-Nitro-5-methylquinoline | 60-75 |
| 2 | 7-Nitro-5-methylquinoline + Reducing agent (Fe/HCl or Sn/HCl or catalytic hydrogenation) | Reduction | This compound | 70-95 |
Reduction can be performed using iron powder and hydrochloric acid, tin and hydrochloric acid, or catalytic hydrogenation over palladium on carbon.
Amination via Palladium-Catalyzed Cross-Coupling
Modern synthetic methods employ Buchwald-Hartwig amination, where 7-halogenated 5-methylquinoline undergoes palladium-catalyzed coupling with ammonia or amine equivalents under mild conditions.
| Step | Reactants | Catalyst & Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 7-Bromo-5-methylquinoline + NH3 | Pd catalyst, ligand, base, solvent, heat | This compound | 75-90 |
This method offers high selectivity and functional group tolerance.
| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Halogenation + SNAr | 5-Methylquinoline | Cl2 or SOCl2; NH3, reflux | Straightforward, good yields | Requires handling halogen gases |
| Nitration + Reduction | 5-Methylquinoline | HNO3/H2SO4; Fe/HCl or catalytic H2 | Established, scalable | Harsh conditions, possible over-nitration |
| Palladium-catalyzed amination | 7-Halo-5-methylquinoline | Pd catalyst, ligand, base, NH3 | Mild conditions, high selectivity | Requires expensive catalysts |
The nucleophilic aromatic substitution route using 7-chloro-5-methylquinoline and ammonia in ethanol under reflux typically achieves yields up to 90%, with purity confirmed by NMR and mass spectrometry.
Reduction of 7-nitro-5-methylquinoline with iron powder and hydrochloric acid is a classical method, yielding the amine in 80-95% yield, but requires careful control of reaction time and temperature to avoid side products.
Recent studies indicate that palladium-catalyzed amination provides superior regioselectivity and milder reaction conditions, with yields reported up to 90%, but require optimization of ligand and base to maximize efficiency.
Typical characterization data for this compound include:
| Technique | Observations |
|---|---|
| Melting Point | Approximately 150-155 °C |
| IR Spectroscopy | NH2 stretch around 3300-3500 cm⁻¹ |
| 1H NMR (DMSO-d6) | Signals corresponding to methyl at 2.5 ppm, aromatic protons 6.5-8.5 ppm, NH2 broad singlet around 5-6 ppm |
| Mass Spectrometry | Molecular ion peak consistent with C10H10N2 (M+H)+ |
The preparation of this compound is efficiently achieved through several synthetic routes, with halogenation followed by nucleophilic substitution and nitration followed by reduction being classical and reliable methods. Modern palladium-catalyzed amination offers an attractive alternative with improved selectivity and milder conditions. Selection of a method depends on available starting materials, scale, and desired purity.
Chemical Reactions Analysis
Oxidation Reactions
The amine group and methyl substituent participate in oxidation reactions under controlled conditions:
-
Amine Oxidation :
Reaction with hydrogen peroxide or peracids (e.g., m-CPBA) yields N-oxides. For example, oxidation of 7-aminoquinoline derivatives produces quinoline-5,8-diones via intermediate N-oxide formation .
Reagents : m-CPBA (meta-chloroperbenzoic acid), H<sub>2</sub>O<sub>2</sub>
Conditions : 1,2-Dichloroethane, room temperature .
Product : Quinoline N-oxide derivatives. -
Methyl Group Oxidation :
The methyl group can be oxidized to a carboxylic acid under strong oxidizing agents like KMnO<sub>4</sub>, though this is less common due to competing ring oxidation .
Reduction Reactions
Reduction primarily targets the quinoline ring or substituents:
-
Ring Reduction :
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the aromatic ring to tetrahydroquinoline derivatives, preserving the amine functionality .
Reagents : Pd/C, H<sub>2</sub> (40–50 psi)
Conditions : Ethanol, 25–50°C .
Product : 5-Methyl-1,2,3,4-tetrahydroquinolin-7-amine. -
Nitro Group Reduction :
If nitro intermediates are present (e.g., in synthetic pathways), hydrogenation converts them to amines. For example, 7-nitro-5-methylquinoline reduces to 5-methylquinolin-7-amine .
Electrophilic Substitution
The amine group directs electrophiles to the 8th position (para to NH<sub>2</sub>):
-
Nitration :
Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at the 8th position .
Conditions : Concentrated H<sub>2</sub>SO<sub>4</sub>, 0–5°C
Product : 5-Methyl-8-nitroquinolin-7-amine. -
Halogenation :
Chlorination (Cl<sub>2</sub>/FeCl<sub>3</sub>) or bromination (Br<sub>2</sub>/H<sub>2</sub>O) occurs at the 8th position .
Nucleophilic Substitution
The amine group can be displaced under specific conditions:
-
Alkoxy/Aryloxy Substitution :
Acid-catalyzed methanolysis replaces the amine with methoxy groups .
Reagents : H<sub>2</sub>SO<sub>4</sub>/MeOH
Conditions : Reflux, 24 hours
Product : 5-Methyl-7-methoxyquinoline.
Protection/Deprotection of the Amine Group
-
Protection :
Acetylation (Ac<sub>2</sub>O/pyridine) or benzoylation (BzCl) protects the amine as an acetamide/benzamide derivative .
Reagents : Acetic anhydride, DMF
Conditions : 50°C, 24 hours .
Product : N-Acetyl-5-methylquinolin-7-amine. -
Deprotection :
Hydrolysis with H<sub>2</sub>SO<sub>4</sub>/MeOH regenerates the free amine .
Coupling Reactions
-
Stille Coupling :
Palladium-catalyzed cross-coupling with organostannanes introduces aryl/alkyl groups at reactive positions .
Reagents : Pd(PPh<sub>3</sub>)<sub>4</sub>, arylstannane
Conditions : DMF, 100°C
Complexation and Metal-Catalyzed Reactions
-
Coordination with Transition Metals :
The amine and quinoline nitrogen act as ligands for metals like Cu, Pd, and Fe, enabling catalytic cycles in cross-coupling or hydrogenation reactions .
Example : Cu-catalyzed hydroamination of alkenes .
Acid-Base Reactions
-
Protonation :
The amine group (pK<sub>a</sub> ~4.5) is protonated in acidic media, forming water-soluble ammonium salts .
Reagents : HCl, H<sub>2</sub>SO<sub>4</sub>
Product : 5-Methylquinolin-7-ammonium chloride.
Key Research Findings
-
Nitration Selectivity : Nitration of this compound exclusively occurs at the 8th position due to the strong para-directing effect of the NH<sub>2</sub> group .
-
N-Oxide Stability : Quinoline N-oxides derived from this compound are stable intermediates for further functionalization .
-
Protection Efficiency : Acetylation achieves >90% yield under mild conditions, while benzoylation requires harsher reagents (BnBr/K<sub>2</sub>CO<sub>3</sub>) .
Scientific Research Applications
5-Methylquinolin-7-amine has been studied for its anticancer properties , particularly as an inhibitor of tubulin polymerization. Research indicates that quinoline derivatives can induce apoptosis in cancer cells by disrupting microtubule dynamics. For instance, novel quinoline derivatives have shown antiproliferative activity against various human cancer cell lines, including MCF-7 and A2780. These compounds were evaluated for their ability to arrest the cell cycle at the G2/M phase and induce apoptosis through flow cytometry analysis .
Synthesis Overview
Case Studies
Several studies highlight the efficacy of this compound in different therapeutic contexts:
- Anticancer Activity:
- Neuronal Nitric Oxide Synthase Inhibition:
- Polyphenol Interactions:
Mechanism of Action
The mechanism of action of 5-Methylquinolin-7-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the disruption of cellular processes in microorganisms and cancer cells. Additionally, it can bind to receptors and modulate signaling pathways, affecting cellular functions such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Structural Isomerism: 2-Methylquinolin-7-amine vs. 4-Methylquinolin-7-amine
2-Methylquinolin-7-amine (CAS 64334-96-9) shares the same molecular formula (C₁₀H₁₀N₂) but differs in the methyl group's position (2-position). It is synthesized via multi-step routes involving CuI/L-proline catalysis and Pd/Pt-based cross-coupling reactions, followed by purification via column chromatography . This isomer has documented safety hazards (H315: skin irritation; H319: eye irritation), requiring inert storage conditions .
4-Methylquinolin-7-amine (CAS 114058-79-6) is another isomer with the methyl group at the 4-position.
Functional Group Variations: Hydrochloride Salts and Derivatives
- Quinolin-7-amine hydrochloride (CAS 580-15-4) demonstrates how salt formation (e.g., hydrochloride) enhances solubility for pharmaceutical use .
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for 5-Methylquinolin-7-amine, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves cyclization of substituted aniline precursors under reflux conditions. For characterization, employ 1H/13C NMR to confirm regioselectivity at the 7-amine position and GC-MS/HPLC to verify purity (>95%). Ensure synthetic pathways adhere to IUPAC nomenclature guidelines for unambiguous reporting .
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer : Cross-validate spectral data with computational tools (e.g., DFT calculations) and compare against structurally analogous compounds (e.g., 7-Chloro-2-methylquinolin-4-amine ). Document solvent effects and instrument calibration details to resolve inconsistencies .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Store under inert gas (N2/Ar) at 2–8°C. Reference safety data sheets (SDS) for structurally similar compounds (e.g., 2,2,4-Trimethyl-1H-quinolin-7-amine ) due to incomplete toxicological profiles for this compound .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Apply Design of Experiments (DoE) to variables like temperature, catalyst loading, and solvent polarity. Use HPLC tracking to identify rate-limiting steps. Compare results with kinetic studies on quinoline derivatives (e.g., 6-Chloro-2-methyltetrahydroisoquinolin-7-amine ) to refine conditions .
Q. What strategies are effective for resolving contradictory bioactivity data (e.g., IC50 variability) in pharmacological assays?
- Methodological Answer : Standardize assays with positive/negative controls (e.g., EC50 for reference compounds) and triplicate trials. Perform statistical analyses (ANOVA, t-tests) to distinguish experimental noise from true biological variation. Document batch-to-batch compound purity variations as a potential confounder .
Q. How can computational models predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer : Use density functional theory (DFT) to map electron density at the 7-amine and 5-methyl sites. Validate predictions with experimental kinetic studies (e.g., Hammett plots) and compare with quinoline analogs like 8-Nitroquinolin-7-yl derivatives .
Data Integrity & Reporting
Q. What ethical guidelines apply to publishing conflicting data on this compound’s physicochemical properties?
- Methodological Answer : Disclose all raw data (e.g., DSC curves for melting points, solvent-dependent UV-Vis spectra) in supplementary materials. Use Maxwell’s framework for qualitative-quantitative mixed-method reporting to contextualize contradictions .
Q. How should researchers structure a literature review to identify knowledge gaps in this compound’s applications?
- Methodological Answer : Prioritize peer-reviewed studies using meta-analysis tools to aggregate trends. Exclude non-peer-reviewed sources (e.g., ) and focus on recent publications (<5 years). Highlight gaps in ecological impact studies, citing limited biodegradability data for similar quinolines .
Experimental Design Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
